molecular formula C12H10BrNO3 B12834823 4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid

4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12834823
M. Wt: 296.12 g/mol
InChI Key: QNJYISOZAYVETJ-UHFFFAOYSA-N
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Description

4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6-position of the indole ring and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of 3-Substituted Indole: The brominated indole is then subjected to a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the 4-oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the oxobutanoic acid moiety can interact with molecular targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid
  • 4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid
  • 4-(5-nitro-1H-indol-3-yl)-4-oxobutanoic acid

Uniqueness

4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the specific position of the bromine atom on the indole ring, which can influence its reactivity and biological activity. The presence of the oxobutanoic acid moiety also adds to its versatility in synthetic applications.

This compound’s unique structure allows for specific interactions in biological systems, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10BrNO3/c13-7-1-2-8-9(6-14-10(8)5-7)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17)

InChI Key

QNJYISOZAYVETJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)CCC(=O)O

Origin of Product

United States

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